molecular formula C11H12N8O2 B147076 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one CAS No. 126175-83-5

2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one

Cat. No. B147076
M. Wt: 288.27 g/mol
InChI Key: IOYUNDOORBPWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one, also known as AICAR, is a synthetic nucleoside analogue. It has been extensively studied for its potential applications in various fields, including cancer research, metabolic disorders, and aging.

Mechanism Of Action

2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one exerts its effects through several mechanisms. It activates AMPK, a key regulator of cellular energy metabolism, which leads to the inhibition of anabolic pathways and the activation of catabolic pathways. It also activates the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and function. Additionally, 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to inhibit the mTOR pathway, a key regulator of cell growth and proliferation.

Biochemical And Physiological Effects

2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to have several biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle cells. It also increases mitochondrial biogenesis and function, leading to increased energy production and improved cellular metabolism. 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to improve insulin sensitivity and glucose tolerance in animal models of metabolic disorders. Additionally, 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to reduce inflammation and oxidative stress in various tissues.

Advantages And Limitations For Lab Experiments

2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It is also relatively easy to synthesize and can be used at low concentrations. However, 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has several limitations. It can be unstable in solution and may degrade over time. It can also be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one. One direction is to investigate its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more stable and potent analogues of 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one for use in lab experiments and potential clinical applications. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one and its potential side effects.

Synthesis Methods

2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one can be synthesized through several methods, including chemical synthesis, enzymatic synthesis, and biosynthesis. Chemical synthesis involves the use of chemical reactions to produce 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one from precursor molecules. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of precursor molecules into 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one. Biosynthesis involves the use of living organisms to produce 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one.

Scientific Research Applications

2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been extensively studied for its potential applications in cancer research, metabolic disorders, and aging. In cancer research, 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to inhibit the growth of cancer cells by activating AMP-activated protein kinase (AMPK) and inducing cell cycle arrest and apoptosis. In metabolic disorders, 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In aging, 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to improve mitochondrial function and increase lifespan in animal models.

properties

CAS RN

126175-83-5

Product Name

2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one

Molecular Formula

C11H12N8O2

Molecular Weight

288.27 g/mol

IUPAC Name

2-amino-1-[2-(6-amino-2-oxopyrimidin-1-yl)ethyl]-7H-purin-6-one

InChI

InChI=1S/C11H12N8O2/c12-6-1-2-14-11(21)18(6)3-4-19-9(20)7-8(16-5-15-7)17-10(19)13/h1-2,5H,3-4,12H2,(H2,13,17)(H,15,16)

InChI Key

IOYUNDOORBPWRD-UHFFFAOYSA-N

SMILES

C1=C(N(C(=O)N=C1)CCN2C(=O)C3=C(N=CN3)N=C2N)N

Canonical SMILES

C1=C(N(C(=O)N=C1)CCN2C(=O)C3=C(N=CN3)N=C2N)N

synonyms

1-(3-cytosinyl)-2-(1-guanyl)ethane
1-CGE

Origin of Product

United States

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